molecular formula C14H15Cl3N6O4 B2851532 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE CAS No. 256954-33-3

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE

Cat. No.: B2851532
CAS No.: 256954-33-3
M. Wt: 437.66
InChI Key: RNAQFUZWUHGIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE is a complex organic compound that features both imidazole and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazole Derivative: The initial step involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.

    Alkylation: The nitroimidazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Carbamate Formation: The final step involves the reaction of the alkylated nitroimidazole with 2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the imidazole ring can undergo further oxidation to form various oxidative derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Oxidative derivatives of the nitroimidazole ring.

    Reduction: Amino derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential antimicrobial and antiparasitic properties due to the presence of the nitroimidazole moiety.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways involving imidazole derivatives.

    Industrial Applications: The compound may find use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE involves its interaction with biological targets such as enzymes and receptors. The nitroimidazole moiety can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The carbamate group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Another nitroimidazole used for its antiparasitic effects.

    Ronidazole: A nitroimidazole used in veterinary medicine.

Uniqueness

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE is unique due to the presence of both the nitroimidazole and carbamate functional groups, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazole derivatives.

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl3N6O4/c1-9-19-8-11(23(25)26)22(9)6-7-27-13(24)21-12(14(15,16)17)20-10-4-2-3-5-18-10/h2-5,8,12H,6-7H2,1H3,(H,18,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAQFUZWUHGIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.